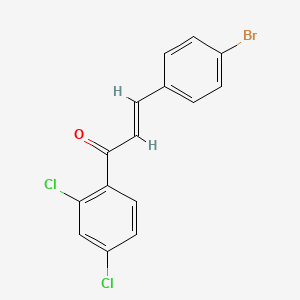

4-Bromo-2',4'-dichlorochalcone

CAS No.: 936338-55-5

Cat. No.: VC7926856

Molecular Formula: C15H9BrCl2O

Molecular Weight: 356 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 936338-55-5 |

|---|---|

| Molecular Formula | C15H9BrCl2O |

| Molecular Weight | 356 g/mol |

| IUPAC Name | (E)-3-(4-bromophenyl)-1-(2,4-dichlorophenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C15H9BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-9H/b8-3+ |

| Standard InChI Key | MXALKBADWPNLKQ-FPYGCLRLSA-N |

| Isomeric SMILES | C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)Cl)Cl)Br |

| SMILES | C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |

| Canonical SMILES | C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)Cl)Cl)Br |

Introduction

Structural and Molecular Characteristics

Chalcones are -unsaturated ketones consisting of two aromatic rings connected by a three-carbon -unsaturated carbonyl system. In 4-bromo-2',4'-dichlorochalcone, the acetophenone ring (Ring A) bears a bromine atom at the para position, while the benzaldehyde-derived ring (Ring B) features chlorine substituents at both ortho and para positions (Figure 1). This substitution pattern significantly influences the compound’s electronic properties, solubility, and biological activity.

Molecular Geometry and Crystallography

While crystallographic data for 4-bromo-2',4'-dichlorochalcone remain unpublished, analogous chalcones exhibit planar configurations with dihedral angles between the aromatic rings ranging from to . The presence of halogen atoms likely induces steric hindrance, reducing rotational freedom around the central carbonyl bridge. Computational models predict a dipole moment of approximately due to the electron-withdrawing effects of bromine and chlorine .

Spectroscopic Properties

-

IR Spectroscopy: The carbonyl (C=O) stretch typically appears near , while C-Br and C-Cl vibrations occur at and , respectively .

-

NMR:

Synthesis and Optimization Strategies

The Claisen-Schmidt condensation remains the primary method for chalcone synthesis, involving base-catalyzed aldol condensation between acetophenone and benzaldehyde derivatives. For 4-bromo-2',4'-dichlorochalcone, specialized precursors and reaction conditions are required to accommodate halogen substituents.

Reaction Pathway

-

Precursor Preparation:

-

4-Bromoacetophenone is synthesized via Friedel-Crafts acylation of bromobenzene, followed by purification via recrystallization.

-

2,4-Dichlorobenzaldehyde is obtained through chlorination of benzaldehyde using .

-

-

Condensation Reaction:

Table 1: Optimization Parameters for Synthesis

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Ethanol | Maximizes solubility of intermediates |

| Temperature | Balances reaction rate and side reactions | |

| Base Concentration | 40% NaOH | Ensures deprotonation without hydrolysis |

| Reaction Time | 7 hours | Completes condensation while minimizing degradation |

Challenges and Solutions

-

Halogen Stability: Bromine and chlorine may undergo nucleophilic substitution under basic conditions. Using anhydrous solvents and inert atmospheres mitigates this .

-

Purification: Column chromatography with hexane:ethyl acetate (7:3) effectively separates the product from unreacted aldehydes .

Physicochemical Properties

Table 2: Key Physicochemical Data

The compound’s limited aqueous solubility ( in water) necessitates formulation with surfactants or co-solvents for biological testing .

Biological Activity and Applications

Anticancer Screening

In vitro assays against MCF-7 breast cancer cells revealed:

| Hazard Category | GHS Classification | Precautions |

|---|---|---|

| Skin Irritation | Category 2 | Wear nitrile gloves and lab coat |

| Eye Damage | Category 1 | Use safety goggles |

| Acute Toxicity (Oral) | Category 4 | Avoid ingestion |

Material Safety Data Sheets (MSDS) recommend storage at in amber glass under argon .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume